2,2-Difluoropropane
Overview
Description
2,2-Difluoropropane is a compound that is part of a broader class of fluorinated organic molecules, which are of significant interest in various fields such as medicinal chemistry, material sciences, and organic synthesis. While the specific molecule of 2,2-Difluoropropane is not directly studied in the provided papers, the related compounds and their properties can give us insights into its characteristics. For instance, the study of 1,2-difluoroethane and its molecular structure can provide a basis for understanding the structural aspects of difluoropropanes .
Synthesis Analysis
The synthesis of gem-difluorinated compounds, such as gem-difluorocyclobutanes, is relevant to the synthesis of 2,2-Difluoropropane. These compounds are synthesized using fluorine sources like Selectfluor and Py·HF, and the process involves a Wagner-Meerwein rearrangement under mild conditions . This method could potentially be adapted for the synthesis of 2,2-Difluoropropane, considering the structural similarities and reactivity of fluorinated compounds.
Molecular Structure Analysis
The molecular structure of related difluorinated compounds has been extensively studied using techniques like electron diffraction. For example, the structure of 1,2-difluoroethane shows a preference for the gauche conformation due to hyperconjugation effects, although the (1)J(CF) coupling constant is not influenced by hyperconjugation . This information can be extrapolated to predict the conformational preferences of 2,2-Difluoropropane, which may also exhibit similar electronic effects.
Chemical Reactions Analysis
The reactivity of difluorinated compounds is highlighted in the transformation of gem-difluorocyclopropanes. These compounds can undergo ring-opening reactions to form various fluorinated organic molecules . The reactivity patterns observed in these transformations could be relevant to understanding the types of reactions that 2,2-Difluoropropane might undergo, such as nucleophilic substitutions or eliminations that are common in organofluorine chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of difluorinated compounds are influenced by the presence of fluorine atoms. For instance, the study of 1,2-difluoroethane's angular dependence on coupling constants provides insights into the electronic properties and molecular dipoles of such molecules . Additionally, the gas-phase structure of perfluoro-1,2-dioxolane, a related fluorinated compound, reveals a half-chair conformation and specific geometric parameters that could be similar to those of 2,2-Difluoropropane .
Scientific Research Applications
-
Pharmaceuticals and Agrochemicals : 2,2-Difluoropropane-1,3-diol, a derivative of 2,2-Difluoropropane, is used in the synthesis of pharmaceuticals and agrochemicals . The unique properties of this compound, particularly its fluorine atoms, make it useful in these fields .
-
Fluorinated Surfactants : 2,2-Difluoropropane-1,3-diol is also used in the production of fluorinated surfactants . These are surface-active agents that contain fluorine atoms, which can impart unique properties such as high thermal stability and low surface tension.
-
Polymers : 2,2-Difluoropropane-1,3-diol can be used in the synthesis of polymers . The presence of fluorine atoms can enhance the properties of the resulting polymers, such as their resistance to heat, chemicals, and weathering.
-
Gelatins and Adhesives : 2,2-Difluoropropane can be used as an important raw material in certain gelatins and adhesives .
2,2-Difluoropropane, also known as Dimethyldifluoromethane, is a chemical compound with the formula C3H6F2 . It’s a type of hydrofluorocarbon (HFC) and is used in various applications due to its properties.
Safety And Hazards
properties
IUPAC Name |
2,2-difluoropropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-3(2,4)5/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXSQDNPKVBDOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870529 | |
Record name | 2,2-Difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoropropane | |
CAS RN |
420-45-1 | |
Record name | Propane, 2,2-difluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-45-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propane, 2,2-difluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420451 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Difluoropropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870529 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.